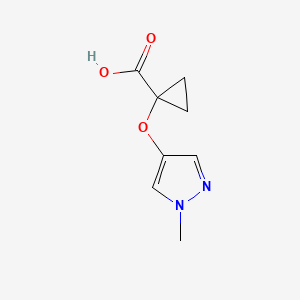

1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

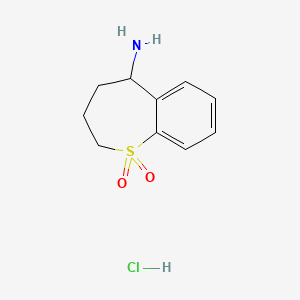

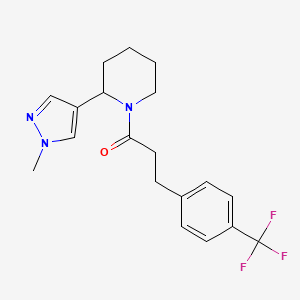

1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring, a common structural motif in various bioactive molecules and pharmaceuticals. The cyclopropane ring is known for its unique chemical reactivity due to the strain in the three-membered ring. This compound also contains a carboxylic acid functional group, which is a key feature in many biological processes, and a 1-methylpyrazol-4-yl group, which can contribute to the molecule's pharmacological properties.

Synthesis Analysis

The synthesis of cyclopropane-containing amino acids has been demonstrated through the use of diketopiperazine methodology, which allows for the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acids. This method involves the conjugate addition of a phosphorus ylide to a diketopiperazine precursor, followed by deprotection and hydrolysis to yield the desired amino acid with high diastereoselectivity . Although the specific synthesis of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been extensively studied, with X-ray crystallography revealing the conformation of various substituted cyclopropanecarboxylic acids . The conformation of the carboxyl group and its interaction with the cyclopropane ring can vary depending on the substitution pattern. For instance, in some cases, the carboxyl group can bisect the three-membered ring, allowing for interactions between the carbonyl oxygen and the cyclopropane . These structural insights are crucial for understanding the reactivity and interaction of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid with biological targets.

Chemical Reactions Analysis

Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid and its analogs have been shown to interact with enzymes such as 1-aminocyclopropane-1-carboxylic acid oxidase, which is involved in the biosynthesis of ethylene in plants . Structural analogs of these compounds can act as inhibitors of this enzyme, demonstrating the potential for cyclopropane derivatives to modulate biochemical pathways. The specific reactivity of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid would depend on its precise structure and substituents, but it is likely to exhibit interesting chemical behavior due to the presence of the cyclopropane ring and the carboxylic acid group.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can lead to increased reactivity, while the presence of substituents like carboxylic acids and aromatic rings can affect the compound's acidity, solubility, and potential for hydrogen bonding. The specific properties of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid would need to be determined experimentally, but it can be inferred that the molecule would have a relatively high reactivity and the potential to participate in a variety of chemical reactions due to its functional groups.

科学的研究の応用

Ethylene Precursor and Plant Growth

1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a direct precursor of the plant hormone ethylene. Ethylene plays a significant role in various plant processes, including growth and development. Hoffman et al. (1982) discovered that when labeled 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, was administered to light-grown wheat leaves, it was primarily converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, highlighting its significance in plant physiology (Hoffman, Yang, & McKeon, 1982).

Role in Ethylene-Independent Growth Regulation

Research by Polko and Kieber (2019) suggests that ACC, and by extension, its derivatives, may have signaling roles independent of ethylene biosynthesis. This indicates a broader scope for the compound in plant growth and development regulation (Polko & Kieber, 2019).

Synthesis of Derivatives

Zhou et al. (2011) focused on the stereoselective synthesis of 1-Aminocyclopropanecarboxylic acid derivatives, suggesting the potential for creating various derivatives from similar compounds for different scientific applications (Zhou, Deng, Zheng, Sheng, Sun, & Tang, 2011).

Inhibitor for Bacterial Enzymes

Zhao and Liu (2002) synthesized a compound, 1-Amino-2-methylenecyclopropane-1-carboxylic acid, which acts as an irreversible inhibitor for a bacterial enzyme, 1-aminocyclopropane-1-carboxylate deaminase. This suggests potential applications of derivatives in inhibiting specific bacterial enzymes (Zhao & Hung‐wen Liu, 2002).

Antifungal Activities

Dahmani et al. (2021) studied organotin (IV) bipyrazole-dicarboxylate macrocyclic complexes, which are synthesized using bipyrazole-dicarboxylic acids. This research indicates potential antimicrobial applications for derivatives of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid (Dahmani, Harit, Et‐touhami, Yahyi, Eddike, Tillard, & Benabbes, 2021).

Safety And Hazards

The safety information for “1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

1-(1-methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)13-8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXULYKQYWONJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)

![cis-3-[4-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B2518348.png)

![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)